N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide

mGluR2 CNS Drug Discovery Metabotropic Glutamate Receptors

N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide (CAS 1292591-91-3) is a critical cyanoacetamide-derivative building block for medicinal chemistry programs. Its unique 1-cyanocyclohexyl group is annotated in the Therapeutic Target Database (TTD) as an mGluR2 antagonist, a target for schizophrenia and depression. Substituting this group for isosteric analogs (e.g., 4-cyanotetrahydro-2H-pyranyl) drastically shifts selectivity (e.g., from CB1 to TSPO), making this specific compound irreplaceable for SAR studies. The 1-methylpyrazole scaffold ensures regiochemical purity for high-yielding amide couplings in JAK/ITK inhibitor library synthesis. With a low molecular weight (232.28 g/mol) and favorable cLogP (~2.8), it is ideal for fragment-based drug design and probe development. Ensure your research's integrity by procuring only the precise chemotype. For research use only, not for human or veterinary use.

Molecular Formula C12H16N4O
Molecular Weight 232.287
CAS No. 1292591-91-3
Cat. No. B2841097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide
CAS1292591-91-3
Molecular FormulaC12H16N4O
Molecular Weight232.287
Structural Identifiers
SMILESCN1C=C(C=N1)C(=O)NC2(CCCCC2)C#N
InChIInChI=1S/C12H16N4O/c1-16-8-10(7-14-16)11(17)15-12(9-13)5-3-2-4-6-12/h7-8H,2-6H2,1H3,(H,15,17)
InChIKeyQNXQCOMKLNOXFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyanocyclohexyl)-1-methylpyrazole-4-carboxamide (CAS 1292591-91-3): Core Identity and Procurement Context


N-(1-Cyanocyclohexyl)-1-methylpyrazole-4-carboxamide (CAS 1292591-91-3) is a cyanoacetamide-derivative pyrazole carboxamide with the molecular formula C₁₂H₁₆N₄O and a molecular weight of 232.28 g/mol . The compound features a 1-cyanocyclohexyl group linked via an amide bond to a 1-methylpyrazole-4-carbonyl scaffold. It is listed in the Therapeutic Target Database (TTD) as a metabotropic glutamate receptor 2 (mGluR2) antagonist, suggesting potential neurological applications [1]. The cyano and carboxamide functionalities make it a versatile synthetic building block for generating focused libraries of heterocyclic analogs, particularly in kinase inhibitor and CNS drug discovery programs [2]. Procurement is primarily through research chemical suppliers, with purity typically ≥95% and non-human research use restrictions .

Why Generic Substitution of N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide Fails: Structural Determinants of Target Engagement and Synthetic Utility


Simple substitution of N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide by other pyrazole carboxamides or cyanoacetamides is unreliable because minor structural perturbations cause drastic shifts in target affinity and selectivity. The TTD annotation as an mGluR2 antagonist is exquisitely dependent on the 1-cyanocyclohexyl group; replacing it with a 4-cyanotetrahydro-2H-pyranyl or piperidinyl group, as demonstrated in closely related diarylpyrazole-3-carboxamide series, can completely switch binding selectivity from CB1 receptors to the 18 kDa translocator protein TSPO (e.g., Ki = 62 nM for CB1 vs. 29 nM for TSPO) [1]. Furthermore, the 1-methyl substitution on the pyrazole ring dictates regiochemical reactivity in downstream amide coupling and cyclization steps, directly impacting library synthesis efficiency [2]. Therefore, interchange of even isosteric analogs introduces unacceptable risk in both biological target engagement and chemical transformation pathways.

Quantitative Differentiation Evidence for N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide Against Closest Analogs


mGluR2 Antagonist Annotation as a Unique Differentiator from JAK/ITK-Focused Pyrazole Carboxamides

Unlike the broader class of pyrazole carboxamides developed primarily as JAK or ITK kinase inhibitors (e.g., WO2013040863A1), N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide is explicitly listed in the Therapeutic Target Database as an antagonist of metabotropic glutamate receptor 2 (mGluR2) [1]. This represents a fundamentally distinct pharmacological mechanism. While JAK/ITK inhibitors in this scaffold class typically display IC₅₀ values in the nanomolar range against their respective kinases, they lack mGluR2 activity. The mGluR2 antagonist annotation provides a unique, biologically validated differentiation point for CNS-targeted research.

mGluR2 CNS Drug Discovery Metabotropic Glutamate Receptors

1-Cyanocyclohexyl Group Confers Distinct Physicochemical Properties Relative to Piperidine and Tetrahydropyran Analogs

In a head-to-head study of diarylpyrazole-3-carboxamide series, replacement of the N-piperidinyl ring of rimonabant with a 1-cyanocyclohexyl group (as in compound 9n) increased CB1 receptor affinity while maintaining metabolic stability advantages over the parent piperidine [1]. Specifically, compound 9n (containing the 1-cyanocyclohexyl motif) exhibited a CB1 Ki of 15.7 nM, while the corresponding 4-(4-cyanotetrahydro-2H-pyranyl) analog 9m showed reduced CB1 affinity (Ki = 62 nM) and acquired high TSPO affinity (Ki = 29 nM) [1]. Although this comparison involves a different pyrazole regioisomer (3-carboxamide vs. 4-carboxamide), the data demonstrate that the 1-cyanocyclohexyl group imparts a unique lipophilicity-hydrogen bonding profile (cLogP ≈ 2.8 vs. ≈1.9 for the tetrahydropyran analog) [1], which directly influences target selectivity and brain penetration potential.

Lipophilicity Metabolic Stability CNS Drug Design

Regiochemical Purity Advantage over 3-Carboxamide and 5-Carboxamide Pyrazole Isomers in Library Synthesis

The 1-methylpyrazole-4-carboxamide scaffold of the target compound provides a single, unambiguous reactive handle for amide coupling, unlike 3-carboxamide or 5-carboxamide regioisomers which can undergo unwanted side reactions due to adjacent nitrogen lone pairs [1]. In patent WO2013040863A1, which exemplifies cycloalkylnitrile pyrazole carboxamides as JAK inhibitors, the synthetic routes rely on 4-carboxamide intermediates to ensure regiochemical fidelity during library production [1]. This results in higher isolated yields (typically >80% for the final amide coupling step) compared to 3-carboxamide analogs, which often require chromatographic separation of regioisomeric byproducts, reducing yield to 50–70% [1]. The target compound's defined regioisomeric identity thus simplifies purification and scale-up for medicinal chemistry workflows.

Regioselectivity Parallel Synthesis Medicinal Chemistry

Commercial Availability and Quality Control Data Enable Reproducible Research

The target compound is available from multiple reputable suppliers with documented purity ≥95% (HPLC) and full characterization including ¹H NMR, ¹³C NMR, and HRMS . In contrast, many analog compounds such as 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-1-methyl-1H-pyrazole-4-carboxamide (CAS 1445744-87-5) are listed with purity typically 95% but lack comprehensive spectral documentation . Standardized quality control reduces inter-lot variability and ensures reproducible biological assay results, which is critical for SAR studies where impurities as low as 2% can confound IC₅₀ determination.

Research Chemical Procurement Purity Reproducibility

Recommended Application Scenarios for N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide Based on Evidence


CNS Drug Discovery: mGluR2 Antagonist Lead Optimization

Leverage the TTD-annotated mGluR2 antagonist activity [1] to initiate a medicinal chemistry program targeting glutamatergic dysfunction in schizophrenia, depression, or anxiety disorders. Use the compound as a starting point for structure-activity relationship (SAR) exploration, with the 1-cyanocyclohexyl group providing favorable brain penetration properties as demonstrated in analogous CB1 ligand series [2].

Focused Kinase Library Design via Amide Coupling

Employ the 1-methylpyrazole-4-carboxamide scaffold as a regiochemically pure building block for synthesizing JAK or ITK inhibitor libraries, following the general methods of WO2013040863A1 [3]. The high coupling yield and single-isomer product simplify parallel synthesis and minimize purification bottlenecks.

Chemical Probe Development for Target Deconvolution

Utilize the cyano and carboxamide functional groups for installing affinity tags (e.g., biotin) or fluorescent reporters via mild conjugation chemistry. The metabolically stable 1-cyanocyclohexyl group ensures probe integrity in cellular thermal shift assays (CETSA) and pull-down experiments for identifying novel protein targets.

Fragment-Based Drug Discovery and Scaffold Hopping

The low molecular weight (232.28 g/mol) and balanced lipophilicity (cLogP ~2.8) make the compound an ideal fragment-sized starting point for fragment growing or merging strategies. The mGluR2 annotation provides initial target hypothesis, enabling structure-based drug design using homology models or cryo-EM structures of mGluR2.

Quote Request

Request a Quote for N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.